
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with the molecular formula C10H6N4O7 and a molecular weight of 294.18 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dinitrophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using urea in the presence of a base such as sodium ethoxide to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
- 5-(2,4-Dinitrophenyl)-2-furylmethylene-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{(E)-[(2,4-Dinitrophenyl)hydrazono]methyl}-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63561-09-1 |
|---|---|
分子式 |
C12H10N4O7 |
分子量 |
322.23 g/mol |
IUPAC名 |
5-(2,4-dinitrophenyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N4O7/c1-2-12(9(17)13-11(19)14-10(12)18)7-4-3-6(15(20)21)5-8(7)16(22)23/h3-5H,2H2,1H3,(H2,13,14,17,18,19) |
InChIキー |
NVPWTYARQHFYEZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


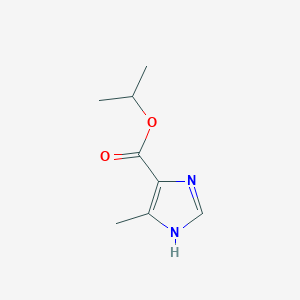
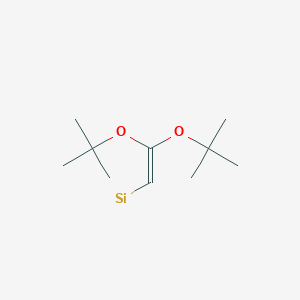
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)

![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
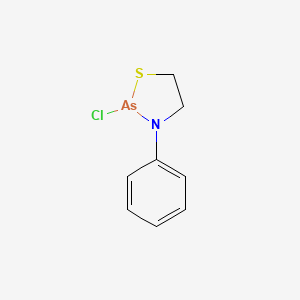
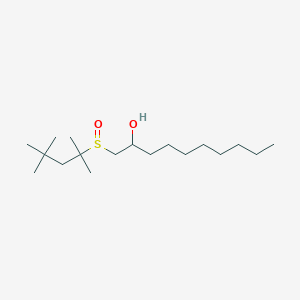
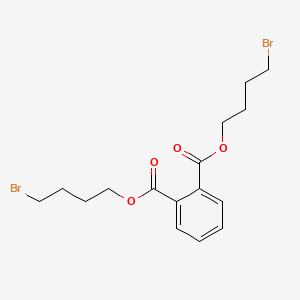
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)

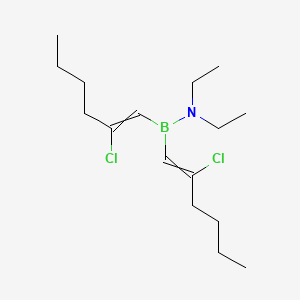
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
